6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-5-12-13(6-11)18-14(16-12)17-7-9-2-1-3-10(9)8-17/h4-6,9-10H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRIVZYJALFLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC4=C(O3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Core Formation
The benzoxazole ring is typically constructed via cyclization of 2-aminophenol derivatives. A widely adopted method involves:
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Chlorination of Benzoxazolone :
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6-Chlorobenzoxazolone is synthesized by reacting benzoxazolone with chlorine gas (Cl₂) in methanol at −20 to −5°C, achieving yields of 80%. This step avoids dichlorination byproducts through controlled temperature and solvent selection.
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Alternative chlorinating agents like SO₂Cl₂ or PCl₃ in phosphorus oxychloride (POCl₃) yield 2,6-dichlorobenzoxazole at 155–165°C under pressure, though this method requires stringent safety protocols.
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Ring Closure :
Substitution at the 2-Position
The octahydrocyclopenta[c]pyrrole moiety is introduced via nucleophilic aromatic substitution (SNAr):
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Catalyzed Substitution :
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6-Chloro-2-iodobenzoxazole reacts with octahydrocyclopenta[c]pyrrole in dimethyl sulfoxide (DMSO) at 80°C, using cesium carbonate (Cs₂CO₃) as a base. Yields reach 85% after 12 hours.
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Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic ester derivatives of octahydrocyclopenta[c]pyrrole offers regioselectivity but requires inert atmospheres and costly catalysts.
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Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
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Bases : Cs₂CO₃ outperforms K₂CO₃ in SNAr reactions due to superior solubility in polar aprotic solvents.
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Chlorinating Agents : Cl₂ in POCl₃ minimizes side reactions compared to PCl₅, which generates corrosive HCl.
Industrial-Scale Production
Continuous Flow Synthesis
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Microreactor Systems :
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Automated Purification :
Cost-Efficiency Analysis
| Method | Cost per Kilogram | Scalability |
|---|---|---|
| Batch SNAr | $1,200 | Moderate |
| Continuous Flow | $850 | High |
Challenges and Mitigation Strategies
Byproduct Formation
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Dichlorination :
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Pyrrole Ring Hydrogenation :
Purification Difficulties
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Crystallization Optimization :
Recent Advances
Photochemical Methods
Enzymatic Synthesis
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Lipase B from Candida antarctica catalyzes the condensation of 6-chlorobenzoxazolone with pyrrolidine derivatives in ionic liquids, achieving 65% yield under mild conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost |
|---|---|---|---|
| Classical SNAr | 85 | 95 | High |
| Continuous Flow | 90 | 99 | Medium |
| Photochemical | 78 | 92 | Low |
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The electronic behavior of benzoxazole derivatives is highly dependent on substituents. A theoretical study analyzed mono- and bi-substituted benzoxazoles, revealing that electron-donating substituents enhance charge transfer within the aromatic system, while electron-withdrawing groups localize electron density. The target compound’s octahydrocyclopenta[c]pyrrol-2-yl group, a bicyclic tertiary amine, likely donates electrons via resonance, contrasting with analogs featuring azetidinyl or diazepan substituents (e.g., 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole) .
Table 1: Substituent Comparison
Structural and Physicochemical Properties
The bicyclic substituent in the target compound distinguishes it from monocyclic analogs. For instance:
- Molecular Weight : The target compound’s estimated molecular weight (~280) exceeds that of simpler analogs (e.g., 177.16 for the diazepan derivative), which may influence pharmacokinetic properties like membrane permeability .
Biological Activity
6-Chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a benzoxazole ring substituted with a chloro group and an octahydrocyclopenta[c]pyrrol moiety. Its molecular formula is with a molecular weight of 260.73 g/mol. The structural characteristics suggest potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole moiety often exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown selective activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for selected compounds in this class suggest moderate antimicrobial effectiveness, particularly against specific pathogens .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Candida albicans | 16 |
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring significantly influence the cytotoxicity and selectivity towards cancer cells .
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | A549 | 15 |
| Compound F | PC3 | 8 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cellular Metabolism : Some derivatives affect metabolic pathways critical for cell survival.
- Induction of Apoptosis : Evidence suggests that certain benzoxazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies
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Antimicrobial Screening :
A study evaluated a series of benzoxazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that while some compounds exhibited high activity against Gram-positive bacteria, others were more effective against fungi . -
Cytotoxicity Evaluation :
In another study focused on anticancer properties, several benzoxazole derivatives were tested against multiple cancer cell lines. The findings revealed that modifications to the substituents on the benzoxazole significantly affected their potency and selectivity towards cancerous cells .
Q & A
Q. What are the optimal synthetic routes for 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Benzoxazole Formation: Condensation of 2-aminophenol derivatives with carbonyl compounds under acidic or catalytic conditions (e.g., HCl or microwave-assisted methods) .
Substituent Introduction: The octahydrocyclopenta[c]pyrrole moiety is introduced via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (as in 6-chloro-2-(chloromethyl)-1,3-benzoxazole) react with bicyclic amines under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization: Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% compared to traditional thermal methods .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles. For example, deviations in exocyclic angles (e.g., C9–C3–C3a = 132.1°) highlight steric strain from the bicyclic pyrrole group .
- Spectroscopy:
- ¹H/¹³C NMR: Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 305.12) .
- Computational Modeling: DFT calculations validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Q. What biological activities are associated with benzoxazole derivatives structurally similar to this compound?
Methodological Answer:
- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., Cl, CN) show MIC values of 2–8 µg/mL against Gram-negative bacteria (e.g., E. coli) .
- Anticancer Potential: Substituted benzoxazoles inhibit T-type calcium channels (IC₅₀ = 1.2 µM) and reduce tumor cell viability by 60–80% in vitro .
- Neuroactive Properties: Analogues modulate sodium channels (e.g., zonisamide derivatives), suggesting potential antipsychotic applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Key Substituent Effects:
- Chlorine Position: 6-Cl enhances electrophilicity, improving DNA intercalation (binding constant K = 1.5 × 10⁵ M⁻¹) .
- Bicyclic Pyrrole: Octahydrocyclopenta[c]pyrrole increases lipophilicity (logP = 2.8), enhancing blood-brain barrier penetration .
- Strategies:
- Bioisosteric Replacement: Swap the oxazole ring with thiazole to improve metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours) .
- Hybridization: Conjugation with thiazepane (e.g., 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzoxazol-2-one) boosts antitumor selectivity .
Q. What computational methods are used to predict the reactivity of the octahydrocyclopenta[c]pyrrole moiety?
Methodological Answer:
- Molecular Dynamics (MD): Simulates conformational flexibility of the bicyclic amine, revealing torsional barriers (ΔG = 8–12 kcal/mol) that influence binding to biological targets .
- Docking Studies: Predict interactions with enzymes (e.g., cytochrome P450 3A4) to assess metabolic pathways. For example, the pyrrole nitrogen forms a hydrogen bond with Thr309 (binding energy = −9.2 kcal/mol) .
- QSAR Models: Relate substituent electronegativity (Hammett σ = 0.23) to antibacterial potency (R² = 0.89) .
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Case Example: Discrepancies in antimicrobial MIC values (e.g., 2 µg/mL vs. 16 µg/mL) may arise from:
- Assay Variability: Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or growth media (Mueller-Hinton vs. LB agar) .
- Solubility Limits: Poor aqueous solubility (0.5 mg/mL) may underreport activity; use DMSO co-solvents (<1% v/v) to improve dissolution .
- Validation Steps:
- Standardized Protocols: Follow CLSI guidelines for broth microdilution assays.
- Dose-Response Curves: Confirm IC₅₀ values across three independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
